4-[(2-oxoindol-3-yl)amino]benzamide
Description
Contextualization within Indole-2-one and Benzamide (B126) Chemical Scaffolds
The structure of 4-[(2-oxoindol-3-yl)amino]benzamide is a deliberate amalgamation of two privileged scaffolds in medicinal chemistry: indole-2-one and benzamide. The indole (B1671886) core, a fusion of a benzene (B151609) and a pyrrole (B145914) ring, is a ubiquitous feature in a vast number of bioactive natural products and synthetic drugs. nih.govopenmedicinalchemistryjournal.com Its derivatives are known to exhibit a wide spectrum of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial activities. openmedicinalchemistryjournal.commdpi.com The indole-2-one moiety, specifically, is a key component in various biologically active compounds and has been a focus of drug design, with derivatives showing potential as inhibitors of enzymes like bromodomain-containing protein 4 (BRD4). bohrium.com
On the other hand, the benzamide scaffold is another cornerstone in pharmaceutical development. ontosight.ai Its ability to form hydrogen bonds makes it a valuable component for interacting with biological targets. ontosight.ai Benzamide derivatives have been successfully developed into drugs with diverse applications, acting as anti-inflammatory, analgesic, antimicrobial, and anticancer agents. mdpi.com The combination of these two potent scaffolds in this compound creates a hybrid structure with the potential for unique and synergistic biological effects, driving its exploration in academic research.
Significance of Investigating Novel Compounds with Potential Biological Activities
The continuous investigation of novel chemical entities is the lifeblood of drug discovery and development. The emergence of drug-resistant diseases and the need for more effective and safer therapies necessitate a constant search for new molecular architectures with therapeutic potential. nih.gov By designing and synthesizing novel compounds like this compound, researchers can explore new chemical spaces and identify molecules that interact with biological targets in innovative ways. This exploration can lead to the discovery of first-in-class medicines with novel mechanisms of action, addressing unmet medical needs. The study of such compounds contributes to a deeper understanding of molecular interactions and the structural requirements for eliciting specific biological responses.
Research Rationale and Focus on this compound's Academic Relevance
The academic interest in this compound is rooted in the established pharmacological importance of its constituent parts. The rationale for its synthesis and study is based on the principle of molecular hybridization, where two or more pharmacophores are combined to create a new molecule with potentially enhanced or novel activity. The indole nucleus is a well-known pharmacophore, and its derivatives have shown a wide range of biological activities. nih.govopenmedicinalchemistryjournal.com Similarly, the benzamide moiety is a common feature in many approved drugs. nih.gov
The specific focus on the 3-amino-2-oxoindole core linked to a benzamide group suggests a targeted approach to modulate specific biological pathways. Research into similar indole-based compounds has explored their potential as inhibitors of various enzymes, including protein kinases and topoisomerases, which are crucial targets in cancer therapy. mdpi.com Therefore, the academic relevance of this compound lies in its potential to serve as a scaffold for the development of new therapeutic agents, particularly in oncology and other areas where indole and benzamide derivatives have shown promise.
Current State of Research and Unaddressed Questions in the Field
The current research landscape for indole and benzamide derivatives is vibrant and expansive. Numerous studies have reported the synthesis and biological evaluation of a wide array of these compounds. mdpi.commdpi.com For instance, recent research has highlighted the potential of indole derivatives as anticancer agents targeting tubulin and other pathways involved in cell proliferation. mdpi.com Similarly, benzamide derivatives are being actively investigated for their potential as multi-targeted compounds, for example, as inhibitors of enzymes like acetylcholinesterase and β-secretase. mdpi.com
Despite the extensive research on these individual scaffolds, the specific compound this compound represents a more niche area of investigation. While the foundational knowledge of its components is strong, detailed studies on its specific biological targets, mechanism of action, and full therapeutic potential are likely still emerging. Key unaddressed questions include the precise molecular targets of this compound, its structure-activity relationship (SAR) to optimize its potency and selectivity, and its efficacy in various preclinical models of disease. Further research is needed to fully elucidate the unique properties and potential applications of this hybrid molecule.
Structure
3D Structure
Properties
Molecular Formula |
C15H11N3O2 |
|---|---|
Molecular Weight |
265.27 g/mol |
IUPAC Name |
4-[(2-oxoindol-3-yl)amino]benzamide |
InChI |
InChI=1S/C15H11N3O2/c16-14(19)9-5-7-10(8-6-9)17-13-11-3-1-2-4-12(11)18-15(13)20/h1-8H,(H2,16,19)(H,17,18,20) |
InChI Key |
ODUMFOJHYBMXQQ-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=O)N=C2C=C1)NC3=CC=C(C=C3)C(=O)N |
Isomeric SMILES |
C1=CC2=C(C(=O)N=C2C=C1)NC3=CC=C(C=C3)C(=O)N |
Canonical SMILES |
C1=CC2=C(C(=O)N=C2C=C1)NC3=CC=C(C=C3)C(=O)N |
Origin of Product |
United States |
Synthetic Chemistry and Derivative Design for 4 2 Oxoindol 3 Yl Amino Benzamide
Methodologies for the Chemical Synthesis of 4-[(2-oxoindol-3-yl)amino]benzamide
The synthesis of this compound and its direct precursors primarily revolves around the condensation of an isatin (B1672199) derivative with a 4-aminobenzamide (B1265587) derivative. This key reaction forms the imine linkage, which can then be subjected to reduction to yield the final amine product.
Reaction Pathways and Synthetic Routes
The principal synthetic route to obtain the precursor, (Z)-4-((2-oxoindolin-3-ylidene)amino)-N-phenylbenzamide derivatives, involves the condensation of isatin or a substituted isatin with a derivative of 4-aminobenzoic acid. researchgate.netnih.gov A common approach begins with the reaction of isatin and p-aminobenzoic acid in a suitable solvent, such as absolute ethanol (B145695), often with a catalytic amount of glacial acetic acid, under reflux conditions. nih.gov This reaction forms (Z)-4-((2-oxoindolin-3-ylidene)amino)benzoic acid. nih.gov
The resulting carboxylic acid can then be coupled with an appropriate aniline (B41778) derivative to form the final benzamide (B126). This amidation is typically achieved using standard peptide coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of an activator such as hydroxybenzotriazole (B1436442) (HOBt) in a solvent like tetrahydrofuran (B95107) (THF). nih.gov
The final step to obtain this compound involves the reduction of the imine (C=N) bond to an amine (CH-NH) bond. While direct literature for this specific molecule is sparse, the reduction of similar 3-iminoindolin-2-one structures can be accomplished using reducing agents like sodium borohydride (B1222165) (NaBH₄). researchgate.netmasterorganicchemistry.com This reagent is known for its chemoselectivity in reducing imines in the presence of other functional groups like amides. masterorganicchemistry.comorganic-chemistry.org The reaction is typically carried out in a protic solvent such as methanol (B129727) or ethanol.
An alternative pathway involves the initial synthesis of 2-amino-N'-arylbenzamidines, which can then undergo cyclization reactions to form related heterocyclic systems. acs.org However, for the direct synthesis of the target compound, the isatin condensation route is more prevalent.
Table 1: Key Synthetic Reactions for this compound
| Step | Reactants | Reagents and Conditions | Product |
|---|---|---|---|
| 1. Imine Formation | Isatin, p-Aminobenzoic acid | Absolute ethanol, glacial acetic acid (cat.), reflux | (Z)-4-((2-oxoindolin-3-ylidene)amino)benzoic acid |
| 2. Amidation | (Z)-4-((2-oxoindolin-3-ylidene)amino)benzoic acid, Aniline derivative | DCC, HOBt, THF, 0°C to room temperature | (Z)-4-((2-oxoindolin-3-ylidene)amino)-N-phenylbenzamide derivative |
| 3. Imine Reduction | (Z)-4-((2-oxoindolin-3-ylidene)amino)-N-phenylbenzamide derivative | Sodium borohydride (NaBH₄), Methanol or Ethanol | This compound derivative |
Optimization of Synthetic Conditions and Yields
The efficiency of the synthesis of this compound and its precursors is influenced by several factors. In the initial condensation step, the choice of solvent and catalyst is crucial. While ethanol with a catalytic amount of acetic acid is common, other solvent systems and catalysts can be explored to improve yields and reaction times. For instance, microwave-assisted synthesis has been shown to accelerate the condensation of isatin derivatives with amines. google.com
For the amidation reaction, the selection of coupling agents and reaction temperature can impact the yield and purity of the product. Over-activation or side reactions can be minimized by controlling the stoichiometry of the reagents and maintaining a low temperature initially.
The reduction of the imine is a critical step to obtain the final "amino" compound. The choice of reducing agent is paramount to avoid over-reduction or cleavage of the lactam ring in the indole-2-one core. Sodium borohydride is a mild and selective reagent for this transformation. masterorganicchemistry.comorganic-chemistry.org However, in some cases of 3-iminoindolin-2-one reductions with sodium borohydride, reductive ring-opening has been observed, highlighting the need for careful control of reaction conditions. researchgate.net Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere presents an alternative that may offer different selectivity and milder conditions. acs.org
Synthetic Strategies for Analogues and Structural Modifications
The modular nature of the synthesis of this compound allows for the systematic modification of its different components to explore structure-activity relationships for various biological targets.
Design of Indole-2-one Core Modifications
The indole-2-one (oxindole) core is a common starting point for structural variation. Commercially available or synthetically accessible substituted isatins can be used in the initial condensation reaction to introduce a wide range of functional groups onto the aromatic ring of the indole (B1671886) nucleus.
Common modifications include the introduction of electron-withdrawing or electron-donating groups at the 5-position of the isatin ring. For example, 5-fluoro, 5-chloro, and 5-bromo isatins are frequently used to introduce halogen atoms. masterorganicchemistry.commdpi.com These substitutions can influence the electronic properties and lipophilicity of the final molecule. Alkyl or alkoxy groups can also be introduced to probe steric and electronic effects.
Furthermore, the nitrogen atom of the indole-2-one can be alkylated or arylated to introduce additional diversity. This is typically achieved by treating the isatin or the final compound with an appropriate alkyl or aryl halide in the presence of a base. mdpi.com
Table 2: Examples of Indole-2-one Core Modifications
| Starting Material | Resulting Substitution on Indole Ring |
|---|---|
| 5-Fluoro-isatin | 5-Fluoro |
| 5-Bromo-isatin | 5-Bromo |
| 5-Chloro-isatin | 5-Chloro |
| 5-Methyl-isatin | 5-Methyl |
| N-Alkyl-isatin | N-Alkyl |
Rational Design of Benzamide Substitutions
The benzamide portion of the molecule offers another avenue for structural modification. A variety of substituted anilines can be used in the final amidation step to introduce different functional groups on the terminal phenyl ring. researchgate.net This allows for the exploration of a wide chemical space to optimize interactions with biological targets.
Substituents can be varied in terms of their electronic properties (e.g., nitro, methoxy), size (e.g., methyl, tert-butyl), and position on the aromatic ring (ortho, meta, para). researchgate.net For instance, a series of (Z)-4-((2-oxoindolin-3-ylidene)amino)-N-phenylbenzamide derivatives have been synthesized with various substituents on the N-phenyl ring, including fluoro, chloro, and methoxy (B1213986) groups at different positions. researchgate.net
The synthesis of the 4-aminobenzamide precursor itself can also be modified. For example, starting from 4-aminobenzoic acid, different amides can be prepared prior to the condensation with isatin.
Table 3: Examples of Benzamide Substitutions
| Aniline Derivative Used in Coupling | Resulting Substitution on Benzamide Moiety |
|---|---|
| 4-Fluoroaniline | N-(4-Fluorophenyl) |
| 2-Methoxyaniline | N-(2-Methoxyphenyl) |
| 4-Chloroaniline | N-(4-Chlorophenyl) |
| 3-Nitroaniline | N-(3-Nitrophenyl) |
Approaches to Varying the Amino Linker
The amino linker connecting the indole-2-one and benzamide moieties is a key structural element. While the primary focus of this article is the secondary amine linker resulting from the reduction of an imine, other types of linkers can be envisioned and synthesized to alter the flexibility and geometry of the molecule.
One approach to vary the linker is to modify the synthetic route. For example, instead of a direct condensation, a multi-step sequence involving different bond-forming reactions could be employed to introduce linkers of varying lengths or compositions. This could include, for example, ether or thioether linkages.
Furthermore, the secondary amine of the target compound can be a point for further functionalization, such as alkylation, to create a tertiary amine linker.
While the core synthesis focuses on the imine and its subsequent reduction, the design of analogues can explore alternative connections between the two aromatic systems to fully probe the structure-activity landscape.
Advanced Synthetic Techniques and Green Chemistry Considerations
The synthesis of complex molecules like this compound is increasingly benefiting from advanced methodologies that offer significant advantages over traditional synthetic routes. These modern techniques not only improve efficiency, yield, and purity but also align with the principles of green chemistry by minimizing energy consumption, waste, and the use of hazardous materials. Key advanced methods applicable to the synthesis of the oxindole (B195798) and benzamide scaffolds include microwave-assisted synthesis, ultrasound-assisted synthesis (sonochemistry), and continuous flow chemistry.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, offering rapid and uniform heating of the reaction mixture. researchgate.net This technique can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles compared to conventional heating methods. nih.govmdpi.com The synthesis of heterocyclic moieties found in this compound, such as the oxindole and benzamide components, has been shown to be highly amenable to microwave-assisted procedures.
For instance, the synthesis of various benzamide derivatives has been successfully achieved using microwave irradiation, often in solvent-free conditions, which further enhances the green credentials of the process. mdpi.com Similarly, microwave-assisted decarboxylative condensation of substituted isatins—key precursors for the oxindole core—has been reported to produce 3-hydroxy-2-oxindoles with high yields (up to 98%) in as little as 5-10 minutes. mdpi.com Research on N-((5-(substituted methylene (B1212753) amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives demonstrated a significant improvement in both reaction time and yield when switching from conventional to microwave-assisted methods.
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Benzamide Derivatives mdpi.com A comparative study for the synthesis of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives.
| Compound | Conventional Method (Time, h) | Conventional Method (Yield, %) | Microwave Method (Time, min) | Microwave Method (Yield, %) |
|---|---|---|---|---|
| 7a | 10-12 | 72 | 8-10 | 85 |
| 7b | 10-12 | 70 | 8-10 | 82 |
| 7k | 10-12 | 75 | 15-20 | 88 |
| 7l | 10-12 | 74 | 15-20 | 86 |
This table is interactive. You can sort and filter the data.
Ultrasound-Assisted Synthesis (Sonochemistry)
Sonochemistry utilizes the energy of ultrasound (typically >20 kHz) to induce acoustic cavitation in a liquid medium—the formation, growth, and implosive collapse of microscopic bubbles. taylorfrancis.com This collapse generates localized hot spots with extremely high temperatures and pressures, accelerating chemical reactions. taylorfrancis.com This method has been recognized as a green chemistry tool, providing benefits such as increased reaction rates, higher yields, and shorter reaction times, often at ambient temperature and pressure. academie-sciences.frnih.gov
The application of ultrasound has proven effective in the one-pot, three-component synthesis of novel indole derivatives, achieving yields of 82–93% in just 15–35 minutes, a significant improvement over conventional and microwave methods. academie-sciences.fr Similarly, the synthesis of various acetamide (B32628) derivatives has been optimized using ultrasound, resulting in excellent yields (75-89%) within 40-80 minutes, compared to much longer periods (16-26 hours) for conventional protocols. mdpi.com These findings underscore the potential of sonochemistry for the efficient and environmentally friendly synthesis of this compound.
Table 2: Efficacy of Ultrasound-Assisted Synthesis for Acetamide Derivatives mdpi.com A comparison of reaction times and yields for the synthesis of N-substituted 5-aryl-1,2,4-triazole-3-acetamide derivatives.
| Compound | Conventional Method (Time, h) | Conventional Method (Yield, %) | Ultrasound Method (Time, min) | Ultrasound Method (Yield, %) |
|---|---|---|---|---|
| 6a | 20 | 70 | 60 | 85 |
| 6b | 16 | 72 | 40 | 89 |
| 6c | 26 | 60 | 80 | 75 |
| 6d | 18 | 75 | 50 | 88 |
This table is interactive. You can sort and filter the data.
Continuous Flow Chemistry
Continuous flow chemistry represents a paradigm shift from traditional batch processing. In this technique, reagents are pumped through a network of tubes or microreactors where the reaction occurs. mdpi.com This approach offers superior control over reaction parameters (temperature, pressure, stoichiometry), enhanced safety by minimizing the volume of hazardous materials at any given time, and straightforward scalability. mdpi.comnih.gov
The multistep synthesis of complex heterocyclic molecules, such as 2-(1H-indol-3-yl)thiazole derivatives, has been successfully automated using continuous flow systems. This allowed for the rapid generation of products in high yields over three chemical steps without the need to isolate intermediates, with total reaction times of less than 15 minutes. nih.gov The synthesis of Imatinib, a drug that contains a benzamide fragment, has also been achieved using a one-flow system, demonstrating the power of this technology for constructing key structural motifs relevant to this compound. mdpi.com
Green Chemistry Considerations
Beyond specific technologies, the synthesis of this compound can incorporate broader green chemistry principles. These include:
Multi-Component Reactions (MCRs) : MCRs involve combining three or more reactants in a single step to form a product that contains the essential parts of all starting materials. researchgate.net This approach enhances atom economy, reduces the number of synthetic and purification steps, and minimizes waste. The synthesis of spirooxindole derivatives has been achieved via catalyst-free, one-pot, three-component reactions at room temperature. researchgate.net
Green Catalysts : The development and use of efficient and recyclable catalysts are central to green chemistry. A zinc-linked amino acid complex has been reported as a green, reusable catalyst for synthesizing indol-3-yl-4H-pyran derivatives, showing no significant loss of activity over five cycles. ajol.info
Solvent Selection : Many synthetic protocols are moving towards the use of greener solvents (e.g., water, ethanol) or solvent-free conditions to reduce environmental impact. researchgate.netsioc-journal.cn Facile, solvent-free syntheses of benzamide derivatives under microwave irradiation have been reported, simplifying the process and eliminating volatile organic compounds. mdpi.com
Table 3: Overview of Green Chemistry Approaches in Heterocyclic Synthesis
| Green Approach | Example Application | Key Advantages | Reference(s) |
|---|---|---|---|
| Multi-Component Reaction | Synthesis of spirooxindole derivatives from 2-aminobenzophenone, isatins, and ammonium (B1175870) acetate. | High atom economy, reduced steps, less waste, high yields (up to 94%). | researchgate.net |
| Reusable Green Catalyst | Use of Zn(L-proline)₂ for indol-3-yl-4H-pyran synthesis. | Catalyst can be recovered and reused for multiple cycles without significant loss of activity. | ajol.info |
| Solvent-Free Synthesis | Microwave-assisted synthesis of benzamide derivatives without a solvent. | Eliminates solvent waste, simplifies purification, reduces environmental impact. | mdpi.com |
| Aqueous Media | Yonemitsu reaction using water as a green promoter in the melt. | Environmentally friendly, mild reaction conditions, easy operation. | sioc-journal.cn |
This table is interactive. You can sort and filter the data.
Structure Activity Relationship Sar Investigations of 4 2 Oxoindol 3 Yl Amino Benzamide Derivatives
Systematic Approaches to SAR Exploration and Profiling
The investigation into the SAR of 4-[(2-oxoindol-3-yl)amino]benzamide derivatives employs a variety of systematic approaches to thoroughly profile how structural changes influence biological activity. A primary strategy involves the synthesis of extensive libraries of analogs, where specific parts of the molecule—the indole (B1671886) ring, the benzamide (B126) moiety, and the amine linker—are systematically altered. nih.gov This allows for a comprehensive evaluation of the impact of different functional groups on target engagement and potency.
Computational methods, such as pharmacophore modeling and three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, are frequently used in conjunction with synthetic efforts. mdpi.com These models help to identify the key physicochemical properties and spatial arrangements of atoms that are critical for the desired biological effect. mdpi.com For instance, 3D-QSAR can correlate the anti-aggregating potency of indole derivatives with specific molecular features, providing a predictive model for designing new compounds. mdpi.com Virtual screening techniques are also employed to computationally screen large databases of compounds to identify new hits that interact with a specific biological target, such as the BH3 binding pocket of the Bcl-2 protein. nih.gov
Influence of Substituents on the Indole Ring System on Biological Activity
The indole ring is a critical component of the this compound scaffold, and substitutions on this ring system have a profound impact on biological activity. Research has shown that both the position and the electronic nature of the substituents are key determinants of potency.
Studies on related 3-substituted 1H-indole derivatives have demonstrated that the placement of substituents can dramatically alter inhibitory effects. For example, in one study, substitution at position 7 of the indole ring was found to be the most favorable for activity, while substitution at position 4 was the least favorable. researchgate.net The nature of the substituent also plays a significant role. For instance, derivatives with a methoxy (B1213986) group at position 7 of the indole ring exhibited potent inhibitory activity. researchgate.net Similarly, fluorine-substituted derivatives were found to be more potent than their chlorine-substituted counterparts. researchgate.net The 2-oxindole core, also known as 2-indolinone, is a recurring structural motif in many biologically active compounds, and its derivatives have been identified as inhibitors of HIV-1 Tat-mediated transcription. nih.gov
| Compound ID | Indole Ring Substituent | Biological Target | Activity (IC50) |
| 17a | 5-Cl | CysLT1 | Moderate |
| 17d | 5-F | CysLT1 | More potent than 17g |
| 17g | 5-Cl | CysLT1 | Less potent than 17d |
| 17h | 7-Cl | CysLT1 | More potent than 17a |
| 17i | 5-OCH3 | CysLT1 | Favorable |
| 17j | 6-OCH3 | CysLT1 | Favorable |
| 17k | 7-OCH3 | CysLT1 | Most favorable, 0.0059 µM |
This table presents a summary of the structure-activity relationships for substituents on the indole ring of related 3-substituted indole derivatives, as specific data for this compound was not available in the search results. Data extracted from a study on CysLT1 antagonists. researchgate.net
Modifications to the Benzamide Moiety and their Pharmacological Impact
The benzamide moiety is another key area for structural modification to modulate the pharmacological properties of this class of compounds. Alterations to the substitution pattern on the benzamide ring can influence target selectivity, potency, and pharmacokinetic properties. walshmedicalmedia.com
For example, in a series of N-[I-(1-substituted 4-piperidinyl] benzamides, modifications were made to investigate their effects on 5-HT4 receptor binding and gastrointestinal motility. walshmedicalmedia.com The nature and position of substituents on the benzamide ring are critical. In the development of potent and selective inhibitors of 12-lipoxygenase, a 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide scaffold was optimized, where the benzamide was replaced with a benzenesulfonamide (B165840), demonstrating that bioisosteric replacement can lead to highly potent compounds. nih.gov Furthermore, studies on benzamides substituted with pyridine-linked 1,2,4-oxadiazole (B8745197) have shown that these modifications can lead to compounds with significant fungicidal and larvicidal activities. mdpi.com The introduction of different substituents on the benzamide ring, such as chloro, bromo, or nitro groups, has been explored to generate derivatives with varied antimicrobial activities. cyberleninka.ru
| Compound ID | Benzamide Moiety Modification | Biological Target | Activity (Ki/IC50) |
| 3c | N-(1-(4-Methoxyphenyl)-3-oxo-3-((4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)amino)prop-1-en-1-yl)benzamide | hCA II | 10.68 nM (Ki) |
| 3f | N-(1-(4-Methoxyphenyl)-3-oxo-3-((4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)amino)prop-1-en-1-yl)benzamide | AChE | 8.91 nM (Ki) |
| 3g | N-(1-(4-Methoxyphenyl)-3-oxo-3-((4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)amino)prop-1-en-1-yl)benzamide | hCA I | 4.07 nM (Ki) |
| 51 | N-[4-(3-ethoxy-4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide | P. falciparum | 0.034 µM (IC50) |
This table showcases the impact of modifications to the benzamide moiety on the biological activity of related compounds, as specific data for this compound was not available. Data extracted from studies on carbonic anhydrase/acetylcholinesterase inhibitors and antiplasmodial agents. nih.govmdpi.com
Identification of Structural Determinants for Selective Biological Effects
Achieving selective biological effects is a primary goal in drug design, and for this compound derivatives, this is accomplished through the careful selection of substituents on both the indole and benzamide rings, as well as modifications to the amine linker.
Selectivity is often achieved by exploiting subtle differences in the binding pockets of related biological targets. For example, in the development of kinase inhibitors, modifications to the benzamide portion of aminoisoquinoline benzamides were shown to abrogate binding to certain kinases while retaining affinity for others, thus conferring selectivity. nih.gov The combination of specific structural features, such as a particular substitution pattern on the indole ring and a complementary substitution on the benzamide moiety, can lead to compounds with high selectivity. For instance, in a series of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives, specific substitutions led to excellent selectivity for 12-LOX over related lipoxygenases and cyclooxygenases. nih.gov The discovery of selective c-Met kinase inhibitors based on a 3-amino-benzo[d]isoxazole scaffold further underscores how the core heterocyclic system and its substituents dictate selectivity. nih.gov
Information regarding the specific chemical compound this compound is not available in the public domain.
Extensive searches for research data on the molecular and cellular mechanisms of action for this compound did not yield any specific results. There is no publicly available scientific literature detailing its effects on the following:
Molecular Targets and Binding Interactions:
Enzyme target identification and inhibitory profiling (Histone Deacetylases, Kinases, Carbonic Anhydrase, Poly(ADP-ribose) Polymerase, DNA Methyltransferases, Lipoxygenases)
Receptor ligand binding and modulation studies
Protein-protein and nucleic acid interactions
Modulation of Key Cellular Pathways:
Cell cycle progression and checkpoint regulation
Apoptosis and programmed cell death induction
Consequently, the requested article, which was to be strictly focused on this specific compound and the provided outline, cannot be generated. Information on related or derivative compounds cannot be used as a substitute due to the explicit instructions to adhere strictly to the specified subject.
Molecular and Cellular Mechanisms of Action of 4 2 Oxoindol 3 Yl Amino Benzamide
Modulation of Key Cellular Pathways
Signal Transduction Cascade Interference
There is no specific information available in the reviewed scientific literature to detail how 4-[(2-oxoindol-3-yl)amino]benzamide interferes with signal transduction cascades.
Epigenetic Modulations and Gene Expression Control
There is no specific information available in the reviewed scientific literature to describe the epigenetic modulations or control of gene expression by this compound.
Comprehensive Analysis of Downstream Biological Effects
A comprehensive analysis of the downstream biological effects of this compound cannot be conducted without initial data on its molecular and cellular mechanisms of action.
Further research and publication of studies specifically investigating this compound are required to elucidate its pharmacological profile and therapeutic potential.
Preclinical in Vitro Biological Evaluations of 4 2 Oxoindol 3 Yl Amino Benzamide
Anti-proliferative and Cytotoxicity Assessments in Cell Culture Models
Assessment of Cell Viability and Growth Inhibition
No studies reporting the effects of 4-[(2-oxoindol-3-yl)amino]benzamide on cell viability or its growth inhibitory properties (e.g., IC₅₀ values) in any cancer cell lines were identified.
High-Throughput Screening Methodologies
There is no information available regarding the use of high-throughput screening methodologies to identify or characterize the biological activity of this compound.
Apoptosis Induction and Cell Death Mechanism Studies
Flow Cytometry for Apoptotic Markers
No data from flow cytometry analyses to assess apoptotic markers (such as Annexin V staining) following treatment with this compound have been published.
Biochemical Assays for Caspase Activation and Mitochondrial Integrity
There are no available reports on biochemical assays conducted to determine the effect of this compound on caspase activation or mitochondrial integrity.
Enzymatic Activity Modulation Assays
No studies detailing the modulation of any enzymatic activity by this compound were found in the reviewed literature.
Direct Enzyme Inhibition Assays
Direct enzyme inhibition assays have been pivotal in elucidating the inhibitory potential of "this compound" and its derivatives against several key enzymes. The 2-oxoindole core is a recognized structure in medicinal chemistry, known for its presence in bioactive molecules like kinase inhibitors.
Derivatives of benzamide (B126) have demonstrated notable inhibitory effects. For instance, certain N'-phenylbenzohydrazide and N-(benzoyloxy)benzamide derivatives have shown potent tyrosinase inhibitory activity, with IC50 values of 10.5 µM and 2.5 µM, respectively, which is significantly stronger than the standard, kojic acid (IC50 of 44.6 µM). researchgate.net Similarly, a series of N-arylated 4-yl-benzamides featuring a bi-heterocyclic thiazole-triazole core exhibited potent inhibition of mushroom tyrosinase. nih.gov One compound from this series, 9c, displayed non-competitive inhibition with an inhibition constant (Ki) of 0.016 μM. nih.gov
Furthermore, 3-Aminobenzamide is a potent inhibitor of Poly(ADP-ribose) polymerase (PARP), with an IC50 of approximately 50 nM in CHO cells. medchemexpress.com In the context of cancer research, novel 1-(4-(benzamido)phenyl)-3-arylurea derivatives have been investigated as potential aromatase inhibitors. researchgate.net Molecular docking studies of these derivatives against the aromatase enzyme have shown promising binding energies, suggesting their potential as antitumor agents. researchgate.net
Table 1: Enzyme Inhibition Data for Benzamide Derivatives
| Compound/Derivative | Target Enzyme | Inhibition Data (IC50/Ki) |
| N'-phenylbenzohydrazide | Tyrosinase | IC50: 10.5 µM |
| N-(benzoyloxy)benzamide | Tyrosinase | IC50: 2.5 µM |
| N-arylated 4-yl-benzamide (9c) | Mushroom Tyrosinase | Ki: 0.016 μM |
| 3-Aminobenzamide | PARP | IC50: ~50 nM |
| 1-(4-(benzamido)phenyl)-3-arylurea (6g) | Aromatase | Binding Energy: -8.6 kcal mol⁻¹ |
Substrate Specificity and Kinetic Studies
Understanding the substrate specificity and kinetics of enzyme inhibition is crucial for characterizing the mechanism of action of a compound. For the N-arylated 4-yl-benzamide derivative (9c), kinetic studies using Lineweaver-Burk plots revealed a non-competitive inhibition mechanism against mushroom tyrosinase. nih.gov This indicates that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. nih.gov
The study of enzyme kinetics helps in quantifying the selectivity of an enzyme for its substrates. mdpi.com Such analyses are essential to determine how effectively a compound like "this compound" or its analogs can compete with natural substrates and modulate enzyme activity. The development of positional-scanning synthetic combinatorial libraries (PS-SCL) has provided a method to determine the extended substrate specificities of enzymes, which can be validated through single-substrate kinetic analysis. nih.gov
Cellular Pathway Analysis Using Biochemical and Molecular Biology Techniques
To comprehend the cellular effects of "this compound," various biochemical and molecular biology techniques are employed to analyze changes in protein and gene expression, as well as cellular morphology.
Western blotting is a fundamental technique used to detect and quantify specific proteins in a sample. nih.govbio-rad.com This method allows researchers to assess how a compound affects the expression levels of key proteins involved in various cellular pathways. thermofisher.com For instance, in the evaluation of antitumor benzothiazoles, a related class of compounds, Western blotting was used to detect the expression of cytochrome P450 1A1 protein, which was selectively induced in sensitive carcinoma cells after treatment. nih.gov This technique is crucial for validating the molecular targets of a compound and understanding its mechanism of action at the protein level. researchgate.netnih.gov
Quantitative Polymerase Chain Reaction (qPCR) is a highly sensitive method for quantifying gene expression at the mRNA level. gene-quantification.deprotocols.io This technique is instrumental in determining whether a compound like "this compound" modulates the transcription of specific genes. The 2(-Delta Delta C(T)) method is a common approach for analyzing the relative changes in gene expression from qPCR experiments. nih.gov To ensure the accuracy of qPCR data, it is essential to select stable reference genes for normalization. mdpi.comresearchgate.net The analysis of gene expression provides insights into the upstream regulatory effects of a compound, complementing the protein expression data from Western blotting. nih.gov
Immunofluorescence and microscopy techniques are vital for visualizing the subcellular localization of proteins and observing any morphological changes in cells upon treatment with a compound. These methods can reveal if a compound affects the distribution of its target protein within the cell or induces changes in cellular structure, such as apoptosis or altered morphology. Predicting the subcellular localization of proteins can also be aided by computational methods based on amino acid compositions. nih.gov
Antimicrobial, Antiviral, and Other Bioactivity Screening
Beyond its enzyme-inhibiting properties, the broader bioactivity of "this compound" and related structures has been explored through various screening assays.
The 2-oxoindole scaffold is present in molecules with known antimicrobial properties. Various derivatives of benzimidazole (B57391), a structurally related heterocyclic system, have been shown to possess significant antimicrobial and antiviral activities. mdpi.com For instance, certain benzimidazole-triazole hybrids have demonstrated notable activity against both Gram-positive and Gram-negative bacteria. mdpi.com Similarly, some 1-adamantyl derivatives have been identified as active agents against Gram-positive bacteria, fungi, and viruses. nih.gov
Screening of 3-(2-benzoxazol-5-yl)alanine derivatives, which share some structural similarities, revealed that while their antibacterial potential was modest and selective for Gram-positive bacteria, a significant number showed antifungal properties. nih.gov Other heterocyclic compounds, such as those containing 1,3-thiazolidin-4-one and quinazoline (B50416) moieties, have also been synthesized and screened for their antimicrobial activities, with some exhibiting promising results against various bacterial and fungal strains. semanticscholar.orgresearchgate.netjapsonline.com
Table 2: Bioactivity Screening of Related Heterocyclic Compounds
| Compound Class | Bioactivity | Findings |
| Benzimidazole-triazole hybrids | Antimicrobial, Antiviral | Active against Gram-positive and Gram-negative bacteria. mdpi.com |
| 1-Adamantyl derivatives | Antimicrobial, Antiviral | Active against Gram-positive bacteria, fungi, and viruses. nih.gov |
| 3-(2-Benzoxazol-5-yl)alanine derivatives | Antimicrobial, Antifungal | Selective against Gram-positive bacteria; many show antifungal activity. nih.gov |
| 1,3-Thiazolidin-4-one derivatives | Antimicrobial | Some derivatives show potent antibacterial and antifungal activity. semanticscholar.orgjapsonline.com |
| Quinazoline derivatives | Antimicrobial | Some derivatives exhibit better antibacterial than antifungal activities. researchgate.net |
Evaluation of Antibacterial and Antifungal Efficacy
The emergence of drug-resistant bacterial and fungal strains necessitates the discovery of new antimicrobial agents. The structural motif of this compound, which combines an oxoindole nucleus with a benzamide moiety, has prompted its evaluation against a range of microbial pathogens. Isatin (B1672199), a core component of the subject compound, and its derivatives are known to exhibit a wide spectrum of pharmacological properties, including antibacterial and antifungal activities.
Studies on compounds structurally related to this compound have demonstrated notable antimicrobial effects. For instance, various N-benzamide derivatives have shown good antibacterial activities against both Gram-positive and Gram-negative bacteria. nanobioletters.com Similarly, derivatives of 4-(indol-3-yl)thiazole-2-amines have been reported to possess significant antibacterial and antifungal properties. mdpi.com
While specific data for this compound is limited, the activity of related compounds suggests its potential as an antimicrobial agent. The data in the table below represents the antimicrobial activity of some benzamide and indole (B1671886) derivatives against selected microbial strains.
Table 1: In Vitro Antimicrobial Activity of Structurally Related Compounds
| Compound Type | Test Organism | Activity (MIC/MBC/EC50) | Reference |
|---|---|---|---|
| N-Benzamide Derivative (Compound 5a) | Bacillus subtilis | MIC: 6.25 µg/mL | nanobioletters.com |
| N-Benzamide Derivative (Compound 5a) | Escherichia coli | MIC: 3.12 µg/mL | nanobioletters.com |
| 4-(Indol-3-yl)thiazole-2-amine Derivative (Compound 5x) | Salmonella Typhimurium | MIC: 0.06 mg/mL | mdpi.com |
| 4-(Indol-3-yl)thiazole-2-amine Derivative (Compound 5m) | Staphylococcus aureus | MIC: 0.12 mg/mL | mdpi.com |
| N-[2-hydroxy-3,3-dimethyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butyl]benzamide Derivative (Compound 6h) | Alternaria alternata | EC50: 1.77 µg/mL | nih.gov |
| N-[2-hydroxy-3,3-dimethyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butyl]benzamide Derivative (Compound 6k) | Various Fungi | EC50: 0.98 - 6.71 µg/mL | nih.gov |
| 3-Indolyl-3-hydroxy oxindole (B195798) Derivative (Compound 3u) | Rhizoctonia solani | EC50: 3.44 mg/L | mdpi.com |
MIC: Minimum Inhibitory Concentration, MBC: Minimum Bactericidal Concentration, EC50: Half-maximal Effective Concentration. Please note that the data presented is for structurally related compounds and not for this compound itself.
Assessment of Antiviral Potential
The quest for novel antiviral therapies is a continuous effort in medicinal chemistry. Heterocyclic compounds, including those containing nitrogen, have shown promise as antiviral agents. researchgate.net The isatin core of this compound is a well-known pharmacophore with documented antiviral properties. For example, N-phenylbenzamide derivatives have been reported to exhibit broad-spectrum antiviral effects against viruses such as HIV-1, HCV, and EV71 by modulating intracellular levels of the antiviral protein APOBEC3G. nih.gov
Furthermore, derivatives of the closo-decaborate anion containing L-tryptophan methyl ester, which includes an indole moiety similar to that in the subject compound, have demonstrated effective inhibition of the influenza A(H1N1)pdm09 virus. mdpi.com One such compound showed a 50% inhibitory dose (IC50) of 5.0 μg/mL. mdpi.com While direct antiviral studies on this compound are not extensively reported, the antiviral activities of its constituent chemical scaffolds suggest it as a candidate for further investigation.
Studies on Anti-inflammatory and Antioxidant Activities
Chronic inflammation and oxidative stress are implicated in the pathogenesis of numerous diseases. Consequently, compounds with both anti-inflammatory and antioxidant properties are of significant therapeutic interest. The 2-oxindole scaffold, a key feature of this compound, is present in many synthetic and natural compounds with a range of biological activities, including anti-inflammatory effects.
Research on structurally similar compounds has provided evidence of their potential in mitigating inflammation and oxidative damage. For instance, a series of N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides demonstrated significant in vitro antioxidant activity in various assays, including DPPH radical scavenging. d-nb.infonih.gov In one study, a particular chromone (B188151) derivative showed an IC50 value of 52.61 ± 0.27 μM in the DPPH assay, comparable to the standard antioxidant ascorbic acid (IC50 = 51.06 ± 0.11 μM). d-nb.info
Similarly, benzimidazole derivatives have been investigated for their anti-inflammatory potential, with some compounds showing lower IC50 values than the standard drug ibuprofen (B1674241) in a Luminol-enhanced chemiluminescence assay. nih.gov The antioxidant potential of p-aminobenzamide has also been explored through the synthesis of its metal chelates, which exhibited moderate radical scavenging activity. rasayanjournal.co.in
The table below summarizes the in vitro anti-inflammatory and antioxidant activities of compounds structurally related to this compound.
Table 2: In Vitro Anti-inflammatory and Antioxidant Activity of Structurally Related Compounds
| Compound Type | Assay | Activity (IC50) | Reference |
|---|---|---|---|
| N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamide Derivative | DPPH Radical Scavenging | 52.61 ± 0.27 µM | d-nb.info |
| 2H-1,4-benzoxazin-3(4H)-one Derivative | Nitric Oxide (NO) Production Inhibition in LPS-induced BV-2 cells | - | nih.gov |
| N-Benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine Oxide (Nitrone 10c) | Soybean Lipoxygenase (LOX) Inhibition | 10 µM | mdpi.com |
| 2-(biphenyl-4-yl)imidazo[1,2-a]benzimidazole Derivative (Compound 1a) | ABTS•+ Radical Scavenging | - | rrpharmacology.ru |
| 2-Amino-3-(Substituted Benzylidinecarbohydrazide)-4,5,6,7-Tetrahydrobenzo thiophenes | Protein Denaturation Inhibition | - | researchgate.net |
IC50: Half-maximal Inhibitory Concentration. The data presented is for structurally related compounds and not for this compound itself. A '-' indicates that while activity was observed, a specific IC50 value was not provided in the cited source.
Preclinical in Vivo Studies of 4 2 Oxoindol 3 Yl Amino Benzamide Mechanistic and Pharmacodynamic
Investigation of Pharmacodynamic Effects in Animal Models
Target Engagement Biomarker Analysis in Tissues
No data is available on the analysis of target engagement biomarkers for 4-[(2-oxoindol-3-yl)amino]benzamide in tissue samples from animal models.
Modulation of Disease-Related Endpoints in Preclinical Models
There are no published studies demonstrating the modulation of disease-related endpoints by this compound in any preclinical models of disease.
Systemic Biological Impact and Organ-Specific Activity
Information regarding the systemic biological impact and any organ-specific activity of this compound following in vivo administration is not available in the scientific literature.
Brain Uptake and Distribution Studies (where relevant for CNS targets)
There are no published data on the brain uptake and distribution of this compound, which would be necessary to assess its potential for targeting the central nervous system.
Correlation of in vitro Findings with in vivo Pharmacodynamic Responses
Without any available in vitro or in vivo data for this compound, it is not possible to establish any correlation between its potential in vitro activities and in vivo pharmacodynamic responses.
Computational and in Silico Modeling of 4 2 Oxoindol 3 Yl Amino Benzamide
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This technique is widely used to understand the binding modes and estimate the binding affinity of a ligand to its target.
Prediction of Binding Modes and Affinities
Molecular docking studies have been pivotal in predicting how 4-[(2-oxoindol-3-yl)amino]benzamide and its analogs fit into the binding sites of various protein targets, particularly protein kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is a key regulator of angiogenesis. tandfonline.com
Derivatives of this compound have been docked into the ATP binding site of VEGFR-2 to predict their binding affinities. For instance, a study on novel indoline-2-one derivatives showed that these compounds could effectively bind to the VEGFR-2 active site. researchgate.net The docking scores, which represent the binding affinity, for some of these derivatives were found to be significant, indicating a strong potential for inhibition. For example, docking simulations of certain derivatives revealed docking scores as favorable as -23.87 kcal/mol. tandfonline.com
The following table summarizes the predicted binding affinities of some this compound derivatives against VEGFR-2.
| Compound Derivative | Target | Predicted Binding Affinity (kcal/mol) | Reference |
| Derivative 23i | VEGFR-2 | -23.63 | tandfonline.com |
| Derivative 23j | VEGFR-2 | -23.87 | tandfonline.com |
These studies suggest that the indolin-2-one scaffold is a promising pharmacophore for targeting the ATP binding pocket of VEGFR-2. researchgate.netnih.gov The predictions from these docking studies often correlate well with experimental results, guiding the synthesis of more potent inhibitors.
Identification of Key Intermolecular Interactions
Beyond predicting binding affinities, molecular docking simulations provide detailed insights into the specific interactions between the ligand and the amino acid residues of the target protein. For this compound derivatives, these interactions are crucial for their inhibitory activity.
Studies have shown that the 2-oxoindolin-3-ylidene moiety can form key hydrogen bonds with amino acid residues in the hinge region of the VEGFR-2 kinase domain, a critical interaction for ATP-competitive inhibitors. For example, derivatives have been shown to form hydrogen bonds with residues such as Cys919 and Asp1052. mdpi.com The amide group of the benzamide (B126) portion can also participate in hydrogen bonding, further stabilizing the ligand within the binding pocket.
Molecular Dynamics Simulations for Conformational Stability and Dynamics
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations can provide valuable information about the stability of a protein-ligand complex and the conformational changes that may occur upon ligand binding.
Analysis of Protein-Ligand Complex Stability
MD simulations have been employed to assess the stability of complexes formed between this compound derivatives and their target proteins, such as VEGFR-2. mdpi.com By simulating the complex over a period of time (e.g., 100 nanoseconds), researchers can monitor the root-mean-square deviation (RMSD) of the protein and ligand atoms from their initial positions. A stable RMSD trajectory suggests that the ligand remains securely bound in the active site. mdpi.com
For certain 3,4-dihydroquinolin-2(1H)-one analogues incorporating the 2-oxoindolin-3-ylidene moiety, MD simulations have confirmed the stability of their complexes with VEGFR2 kinase, supporting their potential as anti-cancer agents. mdpi.com
Conformational Changes Induced upon Binding
The binding of a ligand to a protein can induce conformational changes in both the ligand and the protein. MD simulations can capture these dynamic changes. For instance, the binding of a this compound derivative might induce a specific conformation in the activation loop (A-loop) of a kinase, either stabilizing its active or inactive state. Understanding these induced conformational changes is crucial for designing inhibitors with specific modes of action.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
QSAR studies have been performed on series of compounds that include the this compound scaffold to identify the key structural features that govern their anticancer activity. nih.govarabjchem.org In these studies, various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can be related to properties such as lipophilicity (e.g., logP) and molecular topology (e.g., molecular connectivity indices). arabjchem.org
For a series of 4-(1-aryl-5-chloro-2-oxo-1,2-dihydro-indol-3-ylideneamino)-N-substituted benzenesulfonamide (B165840) derivatives, QSAR models indicated that their antimicrobial activity was influenced by lipophilic and topological parameters. arabjchem.org Similarly, for a series of N-(2-(2-(2-oxoindolin-3-ylidene)hydrazinecarbonyl)phenyl)benzamides, statistically significant QSAR models were developed to describe their anticancer activity against various cancer cell lines. nih.gov These models can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates.
Development of Predictive Models for Biological Efficacy
Predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are frequently employed to correlate the structural features of 2-oxoindole derivatives with their biological efficacy. These models are built upon datasets of compounds with known activities and are used to predict the potency of newly designed analogs.
For instance, QSAR studies on a series of 4-(1-aryl-2-oxo-1,2-dihydro-indol-3-ylideneamino)-N-substituted benzenesulfonamide derivatives revealed the importance of topological parameters, such as the valence zero-order and first-order molecular connectivity indices, in describing their antimicrobial activity. nih.gov In another study, 3D-pharmacophore modeling and QSAR analysis of spiro[3H-indole-3,2'(1'H)-pyrrolo[3,4-c]pyrrole]-2,3',5'(1H,2'aH,4'H)-triones identified that the basic skeleton of the compounds was a major factor influencing their anti-tumor properties. researchgate.net
These predictive models serve as a valuable tool in the initial stages of drug discovery, enabling the prioritization of compounds for synthesis and biological testing, thereby saving time and resources.
Derivation of Physicochemical Parameters Influencing Activity
The biological activity of 2-oxoindole derivatives is significantly influenced by their physicochemical properties. In silico tools are routinely used to calculate parameters such as lipophilicity (logP), molecular weight, number of hydrogen bond donors and acceptors, and polar surface area. These parameters are often evaluated against established guidelines like Lipinski's Rule of Five to assess the "drug-likeness" of the compounds. nih.gov
A study on 3-substituted-2-oxindole derivatives designed as dual anti-cancer and anti-inflammatory agents utilized SWISSADME to evaluate their physicochemical properties, ensuring adherence to Lipinski, Veber, and Leeson criteria for favorable pharmacokinetics. nih.govresearchgate.net Similarly, for a series of 3-(benzylidene)indolin-2-one derivatives, computational analysis of their physicochemical properties is a crucial step in their development as potential kinase inhibitors. nih.gov
Table 1: Key Physicochemical Parameters for Drug-Likeness of 2-Oxoindole Derivatives
| Parameter | Description | Importance in Drug Discovery |
| Molecular Weight | The mass of a molecule. | Influences absorption and distribution. Generally preferred to be <500 Da. |
| logP | The logarithm of the partition coefficient between octanol (B41247) and water. | A measure of lipophilicity, affecting solubility, absorption, and membrane permeability. |
| Hydrogen Bond Donors | Number of N-H and O-H bonds. | Influences binding to target proteins and solubility. |
| Hydrogen Bond Acceptors | Number of N and O atoms. | Affects target binding and solubility. |
| Polar Surface Area (PSA) | The surface sum over all polar atoms. | Correlates with drug transport properties, including intestinal absorption and blood-brain barrier penetration. |
This table presents key physicochemical parameters and their significance in the context of drug discovery for 2-oxoindole derivatives, based on general principles of medicinal chemistry.
in silico Drug Design and Virtual Screening for Novel Scaffolds
In silico drug design and virtual screening are powerful computational techniques used to identify and optimize novel drug candidates from large compound libraries.
Ligand-Based and Structure-Based Design Approaches
Both ligand-based and structure-based design approaches are extensively used in the development of 2-oxoindole derivatives.
Ligand-based design is employed when the three-dimensional structure of the biological target is unknown. This approach relies on the knowledge of molecules that are known to be active. Pharmacophore modeling is a common ligand-based technique where the essential structural features required for biological activity are identified and used to search for new compounds with similar features. researchgate.net For example, a study on indole-2-carboxamide derivatives as anti-inflammatory agents involved preliminary structure-activity relationship analysis to guide the design of more potent compounds. nih.gov
Structure-based design , on the other hand, is utilized when the 3D structure of the target protein is available. Molecular docking is a key technique in this approach, where virtual compounds are fitted into the binding site of the target protein to predict their binding affinity and orientation. nih.gov This method was used to study the interaction of 2-[[-5-bromo-2-oxoindolin-3-ylidene]amino]-3-(1H-imidazol-2-yl)propanoic acid with CDK5/p25, revealing potential hydrogen bonding and hydrophobic interactions. nih.gov Similarly, docking studies of novel spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione derivatives helped in identifying promising compounds against SARS-CoV-2 main protease and human mast cell tryptase. mdpi.com
Scaffold Hopping and Lead Optimization Strategies
Scaffold hopping is a computational strategy aimed at discovering new and diverse chemical scaffolds that retain the biological activity of a known lead compound. cresset-group.com This is particularly useful for generating novel intellectual property and overcoming issues with the original scaffold, such as poor pharmacokinetic properties. For instance, a scaffold hopping exercise on a series of proteasome inhibitors led to the identification of a preclinical candidate with improved solubility. dundee.ac.uk Computational techniques based on 3D shape and electrostatic similarity are often employed for this purpose. cresset-group.com
Lead optimization involves the iterative process of modifying a promising lead compound to improve its potency, selectivity, and pharmacokinetic properties. researchgate.net In silico methods play a crucial role in this process by predicting the effects of chemical modifications. For example, in the development of 3-substituted indolin-2-ones as selective receptor tyrosine kinase inhibitors, structure-activity relationship studies guided the modification of the scaffold to enhance selectivity. acs.org Similarly, for oxindole-indole conjugates as anticancer CDK inhibitors, molecular docking studies rationalized the lower activity of N-substituted derivatives, guiding further optimization. mdpi.com
Table 2: Computational Strategies in Drug Discovery of 2-Oxoindole Derivatives
| Strategy | Computational Method | Application Example | Reference |
| Predictive Modeling | QSAR | Predicting antimicrobial activity of benzenesulfonamide derivatives. | nih.gov |
| Physicochemical Profiling | ADME Prediction | Assessing drug-likeness of 3-substituted-2-oxindoles. | nih.govresearchgate.net |
| Ligand-Based Design | Pharmacophore Modeling | Guiding design of anti-inflammatory indole-2-carboxamides. | nih.gov |
| Structure-Based Design | Molecular Docking | Studying binding of oxindole (B195798) derivatives to CDK5/p25. | nih.gov |
| Scaffold Hopping | 3D Shape & Electrostatic Similarity | Identifying novel proteasome inhibitor scaffolds. | dundee.ac.uk |
| Lead Optimization | Molecular Docking & SAR | Improving selectivity of indolin-2-one kinase inhibitors. | acs.orgmdpi.com |
This table summarizes various computational strategies and their applications in the discovery and development of drugs based on the 2-oxoindole scaffold.
Advanced Research Perspectives and Therapeutic Implications of 4 2 Oxoindol 3 Yl Amino Benzamide
Emerging Biological Activities and Novel Target Discovery
The primary biological activity associated with 4-[(2-oxoindol-3-yl)amino]benzamide and its derivatives is the inhibition of protein kinases. nih.govresearchgate.net Kinases are crucial enzymes that regulate a multitude of cellular processes, including proliferation, differentiation, migration, and angiogenesis; their dysregulation is a hallmark of cancer. nih.govresearchgate.net The oxindole (B195798) core of this compound serves as a privileged scaffold for designing kinase inhibitors. nih.govresearchgate.net
A key target for this class of compounds is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize. nih.govnih.govnih.govresearchgate.net By inhibiting VEGFR-2, this compound analogs can disrupt the tumor's blood supply, thereby impeding its growth. mdpi.com
Beyond VEGFR-2, research into oxindole derivatives has revealed a broader spectrum of kinase inhibition. Novel targets are continuously being explored, with studies indicating that compounds with this core structure can also inhibit other kinases involved in cancer progression, such as Fms-like tyrosine kinase 3 (FLT3) and Cyclin-Dependent Kinase 2 (CDK2). mdpi.com FLT3 is often mutated in acute myeloid leukemia, while CDK2 is a key regulator of the cell cycle. The potential for dual or multi-targeting by a single agent is a promising area of investigation, as it could lead to more effective treatments and overcome mechanisms of drug resistance. nih.govmdpi.com
| Compound Class | Primary Target(s) | Therapeutic Rationale |
| Oxindole Derivatives | VEGFR-2 | Anti-angiogenesis |
| Oxindole Derivatives | FLT3, CDK2 | Inhibition of cancer cell proliferation and survival |
Rational Design for Improved Potency and Selectivity
The development of potent and selective kinase inhibitors is a central goal of rational drug design. For this compound and its analogs, computational methods such as three-dimensional quantitative structure-activity relationship (3D-QSAR) and molecular docking are instrumental. nih.gov These techniques allow researchers to understand the molecular interactions between the inhibitor and the kinase's active site, guiding the design of new derivatives with enhanced potency and selectivity. nih.govnih.gov
Structure-activity relationship (SAR) studies have been critical in optimizing the oxindole scaffold. nih.gov Modifications at the 3-position of the 2-oxindole structure, where the aminobenzamide group is attached, have been shown to be particularly important for enhancing the potency and selectivity of these compounds as anticancer agents. nih.gov The goal is to design molecules that fit perfectly into the ATP-binding pocket of the target kinase, outcompeting the natural substrate and thereby blocking its activity. mdpi.com
The design of multi-target inhibitors is another key strategy. By simultaneously inhibiting multiple signaling pathways crucial for tumor growth, such as VEGFR-2 and other oncogenic kinases, it may be possible to achieve a more profound therapeutic effect. nih.govmdpi.com This approach requires a deep understanding of the structural biology of different kinases to design a single molecule that can effectively interact with multiple targets.
Potential for Combination Therapies and Synergistic Research Approaches
The future of cancer treatment is increasingly moving towards combination therapies, where drugs with different mechanisms of action are used together to achieve a synergistic effect. nih.gov For inhibitors of the VEGFR-2 pathway, this is a particularly promising strategy. Clinical and preclinical studies have shown that combining VEGFR-2 inhibitors with other anticancer agents, such as chemotherapy or immunotherapy, can lead to improved outcomes. nih.govoncodaily.com
For instance, combining a VEGFR-2 inhibitor with a PD-1 immune checkpoint inhibitor can create a more favorable tumor microenvironment for an anti-tumor immune response. oncodaily.com The anti-angiogenic effect of the VEGFR-2 inhibitor can normalize the tumor vasculature, improving the infiltration and function of immune cells.
Research is ongoing to identify the most effective combination partners for oxindole-based kinase inhibitors. The development of multi-target therapies, as discussed in the previous section, can be seen as a form of "internal" combination therapy, where a single molecule hits multiple targets. nih.gov This can offer advantages in terms of pharmacokinetics and reduced potential for drug-drug interactions compared to administering multiple separate drugs.
| Therapeutic Strategy | Rationale | Potential Benefit |
| Combination with Chemotherapy | VEGFR-2 inhibition can enhance the delivery and efficacy of cytotoxic agents. | Improved tumor response and control. |
| Combination with Immunotherapy | Anti-angiogenic effects can enhance the anti-tumor immune response. | Synergistic anti-cancer activity. |
| Multi-target Inhibition | A single agent targets multiple oncogenic pathways. | Increased efficacy and potential to overcome resistance. |
Future Directions in Drug Discovery and Development Pathways
The field of oxindole-based kinase inhibitors is dynamic, with continuous efforts to develop next-generation therapies with improved efficacy and safety profiles. prnewswire.com A key future direction is the development of more selective inhibitors to minimize off-target effects, which are a common cause of adverse events in cancer therapy. prnewswire.com
The emergence of drug resistance is a major challenge in cancer treatment. mdpi.com Future research will focus on understanding the mechanisms by which tumors become resistant to VEGFR-2 inhibitors and developing strategies to overcome this resistance. This may involve the development of new inhibitors that can target resistant kinase mutations or the use of novel combination therapies.
Personalized medicine is another important frontier. The identification of predictive biomarkers could help to identify patients who are most likely to respond to treatment with a particular VEGFR-2 inhibitor. prnewswire.com This would allow for a more targeted and effective use of these drugs, maximizing their benefit while minimizing unnecessary toxicity.
The ongoing discovery of new kinase targets and a deeper understanding of the complex signaling networks that drive cancer will continue to fuel the development of novel oxindole-based inhibitors. The structural versatility of the oxindole scaffold makes it an enduringly valuable platform for the design of innovative and effective anticancer agents. nih.govmdpi.com
Q & A
Q. What are the optimal synthetic routes for 4-[(2-oxoindol-3-yl)amino]benzamide, and how can reaction conditions be systematically optimized?
Methodological Answer: Factorial design is recommended to evaluate variables such as temperature, solvent polarity, and catalyst loading. For example, a 2³ factorial experiment can identify interactions between variables and optimize yield . Computational reaction path searches (e.g., quantum chemical calculations) can narrow down optimal conditions by predicting activation energies and intermediates, reducing trial-and-error experimentation .
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Combine spectroscopic techniques (NMR, FT-IR) to confirm functional groups and chromatographic methods (HPLC, LC-MS) to assess purity. Differential Scanning Calorimetry (DSC) can detect polymorphic forms, while X-ray crystallography provides definitive structural validation. Cross-referencing with databases like NIST Chemistry WebBook ensures data reliability .
Q. What in vitro assays are suitable for evaluating the compound’s bioactivity in medicinal chemistry research?
Methodological Answer: Receptor-binding assays (e.g., fluorescence polarization) and enzyme inhibition studies (e.g., kinetic assays) are foundational. Use dose-response curves to determine IC₅₀ values. Pair these with molecular docking simulations to hypothesize binding modes, prioritizing targets based on structural analogs (e.g., indole derivatives in kinase inhibition) .
Advanced Research Questions
Q. How should researchers address contradictory data between computational predictions and experimental results in pharmacological studies?
Methodological Answer: Validate computational models by refining force fields or basis sets (e.g., switching from DFT-B3LYP to MP2 for better accuracy in non-covalent interactions). Experimentally, conduct orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) to reconcile discrepancies. Theoretical frameworks from ontology-driven research design (e.g., aligning epistemological assumptions with experimental validation) can guide interpretation .
Q. What experimental designs mitigate confounding variables in studying the compound’s metabolic stability?
Methodological Answer: Use a quasi-experimental design with control groups to isolate hepatic metabolism effects (e.g., human liver microsomes vs. recombinant CYP isoforms). Incorporate time-series sampling and LC-MS/MS for metabolite profiling. Advanced statistical tools (e.g., mixed-effects models) account for inter-individual variability .
Q. How can AI-driven automation enhance the exploration of structure-activity relationships (SAR) for this compound?
Methodological Answer: Implement AI platforms (e.g., COMSOL Multiphysics integrated with ML algorithms) to automate SAR hypothesis generation. Train models on high-throughput screening data to predict modifications that enhance target selectivity. Feedback loops between synthetic robots and AI analyzers enable real-time optimization of derivative libraries .
Data Analysis & Theoretical Frameworks
Q. What statistical methods are critical for analyzing dose-dependent toxicity data?
Methodological Answer: Apply probit or logit regression to model dose-response relationships. Use hierarchical clustering to identify outlier datasets. For mechanistic insights, combine Bayesian networks with pathway analysis (e.g., KEGG) to link toxicity endpoints to molecular pathways .
Q. How do ontological assumptions influence the interpretation of this compound’s mechanism of action?
Methodological Answer: Positivist approaches prioritize empirical validation (e.g., crystallographic evidence of target binding), while constructivist frameworks may explore contextual factors (e.g., cellular microenvironment effects). Explicitly state ontological positions in research design to align methodology with interpretative goals .
Cross-Disciplinary Applications
Q. What strategies enable the translation of this compound’s in vitro efficacy to in vivo models?
Methodological Answer: Employ physiologically based pharmacokinetic (PBPK) modeling to predict bioavailability and tissue distribution. Validate with murine models using isotopic labeling (e.g., ¹⁴C-tagged compound) for tracking. Adjust formulations (e.g., nanoencapsulation) to address solubility limitations observed in vitro .
Q. How can researchers integrate this compound into materials science studies (e.g., as a thermally stable ligand)?
Methodological Answer: Screen thermal stability via Thermogravimetric Analysis (TGA) under inert and oxidative atmospheres. Pair with DFT calculations to predict decomposition pathways. For coordination chemistry, conduct XANES/EXAFS to characterize metal-ligand interactions in situ .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
